Phosphorothioic acid, cyclic O,O,O-ester with 2-(hydroxymethyl)-2-(n-propyl)-1,3-propandiol

Description

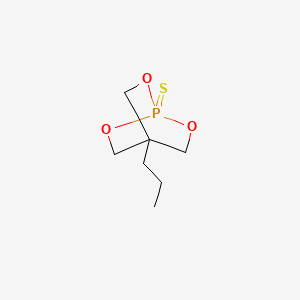

Phosphorothioic acid, cyclic O,O,O-ester with 2-(hydroxymethyl)-2-(n-propyl)-1,3-propandiol, is a sulfur-containing organophosphorus compound characterized by a cyclic ester structure. The molecule features a central phosphorus atom bonded to three oxygen atoms (forming the cyclic ester) and one sulfur atom, derived from phosphorothioic acid. The diol moiety, 2-(hydroxymethyl)-2-(n-propyl)-1,3-propandiol, contributes a branched structure with a hydroxymethyl group and a linear n-propyl substituent at the 2-position. This structural configuration influences its physicochemical properties, such as solubility, stability, and reactivity.

Properties

CAS No. |

51486-54-5 |

|---|---|

Molecular Formula |

C7H13O3PS |

Molecular Weight |

208.22 g/mol |

IUPAC Name |

4-propyl-1-sulfanylidene-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane |

InChI |

InChI=1S/C7H13O3PS/c1-2-3-7-4-8-11(12,9-5-7)10-6-7/h2-6H2,1H3 |

InChI Key |

TVWURRDFHQMXFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC12COP(=S)(OC1)OC2 |

Origin of Product |

United States |

Biological Activity

Phosphorothioic acid derivatives, including cyclic O,O,O-esters, have gained attention in pharmacological research due to their diverse biological activities. This article focuses on the biological activity of "Phosphorothioic acid, cyclic O,O,O-ester with 2-(hydroxymethyl)-2-(n-propyl)-1,3-propandiol," examining its mechanisms of action, potential therapeutic applications, and safety profiles.

Chemical Structure and Properties

The compound is characterized by a phosphorothioate backbone with a cyclic structure that enhances its stability and bioactivity. The presence of the hydroxymethyl and n-propyl groups contributes to its solubility and interaction with biological targets.

- Acetylcholinesterase Inhibition : Similar to other organophosphate compounds, this phosphorothioic acid derivative exhibits inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The inhibition leads to increased acetylcholine levels in the synaptic cleft, which can enhance cholinergic signaling but may also result in neurotoxicity at high concentrations .

- Neuropathy Target Esterase (NTE) Interaction : Research indicates that certain phosphorothioic acids can promote organophosphate-induced delayed polyneuropathy (OPIDP) by interacting with targets other than the NTE catalytic site. This suggests that the compound may have complex interactions within neural pathways that could lead to both therapeutic and adverse effects .

In Vitro Studies

In vitro assays have demonstrated the compound's potent AChE inhibitory activity. The median inhibitory concentration (IC50) values for various derivatives are summarized in Table 1.

| Compound | IC50 (µM) |

|---|---|

| 5c | 0.3506 |

| 5e | 17.25 |

| 6a | 58.33 |

| 7b | 0 |

These results indicate that modifications in the molecular structure significantly affect AChE inhibition potency .

In Vivo Studies

In vivo studies involving animal models have shown that administration of the compound can lead to varying degrees of neurotoxicity, particularly when combined with other organophosphate agents. For example, pretreatment with this phosphorothioic acid derivative exacerbated neuropathies induced by dibutyl-2,2-dichlorovinyl phosphate (DBDCVP) and diisopropyl phosphorofluoridate (DFP), highlighting its role as a promoter of OPIDP .

Case Study 1: Neurotoxicity Assessment

In a controlled study on hens, KBR-2822 (a related phosphorothioic acid derivative) was administered at non-inhibitory doses alongside DBDCVP and DFP. The results showed significant promotion of OPIDP without altering NTE inhibition levels, suggesting an alternative pathway for neurotoxic effects .

Case Study 2: Insecticidal Activity

Another study evaluated the insecticidal properties of similar phosphorothioates against various pests. The derivatives demonstrated effective mortality rates in insects, indicating potential agricultural applications while also raising concerns regarding environmental impact and safety .

Safety Profile

The safety assessment of the compound indicates a need for caution due to its neurotoxic potential. Dermal exposure studies suggest minimal sensitization; however, systemic toxicity remains a concern, particularly with prolonged exposure or high doses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic Phosphorothioic Acid Esters with Substituted Propanediols

The most direct analog is phosphorothioic acid, cyclic O,O,O-ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (). Key differences include:

- Substituent : The target compound has an n-propyl group, while the analog has a shorter ethyl chain.

- Longer alkyl chains may reduce solubility in polar solvents compared to ethyl-substituted analogs .

Table 1: Structural Comparison of Cyclic Phosphorothioic Acid Esters

Phosphonothioic Acid Esters (Non-Cyclic Derivatives)

Compounds like O-sec-butyl S-2-diethylaminoethyl propylphosphonothiolate () and methylphosphonothioic acid esters () differ significantly:

- Backbone: Phosphonothioic acids feature a C-P bond, whereas the target compound is a phosphorothioic acid ester (P-O bonds).

- Stability: Phosphonothioic acid derivatives are generally more hydrolytically stable due to the C-P bond resistance to cleavage. In contrast, cyclic phosphorothioic esters may undergo ring-opening reactions under acidic or basic conditions .

- Functional Groups: The presence of diethylaminoethyl or quinolinyl groups in and introduces basicity or aromaticity, altering reactivity with biological targets compared to the target compound’s neutral n-propyl group.

Substituent Effects in Phosphorothioic/Phosphonothioic Derivatives

Research Findings and Implications

- Reactivity : Cyclic phosphorothioic esters are hypothesized to exhibit moderate stability in aqueous environments, with ring-opening kinetics dependent on substituent size. Larger alkyl groups (e.g., n-propyl) may slow hydrolysis compared to smaller chains (e.g., ethyl) .

- Biological Activity: The n-propyl group’s lipophilicity could enhance blood-brain barrier penetration, making the target compound a candidate for neuroactive agent development. In contrast, diethylaminoethyl-substituted analogs () may target cholinergic systems due to their amine functionality .

- Synthetic Challenges: Cyclic ester formation requires precise control of reaction conditions to avoid competing polymerization or side reactions, a challenge less pronounced in non-cyclic phosphonothioic acid syntheses .

Preparation Methods

Starting Materials

- Phosphorothioic Acid or Derivatives: Typically, phosphorothioic acid is used in the form of its reactive derivatives such as phosphorothioic dichloride or dialkyl phosphorothioates to enhance reactivity.

- 2-(Hydroxymethyl)-2-(n-propyl)-1,3-propandiol: This diol is synthesized or procured with high purity to ensure selective cyclization.

Method 1: Direct Esterification with Phosphorothioic Dichloride

- Procedure: The diol is reacted with phosphorothioic dichloride in an inert solvent such as dry tetrahydrofuran or dichloromethane under anhydrous conditions.

- Catalysts and Additives: A base such as pyridine or triethylamine is added to neutralize the hydrochloric acid formed during the reaction.

- Reaction Conditions: The mixture is maintained at low temperature (0–5°C) initially to control the exothermic reaction, then gradually warmed to room temperature to complete esterification.

- Cyclization: The intramolecular reaction between the hydroxyl groups and the phosphorus center leads to cyclic ester formation.

- Workup: The reaction mixture is quenched with water, extracted, and purified by chromatography or recrystallization.

Method 2: Transesterification from Dialkyl Phosphorothioates

- Procedure: Dialkyl phosphorothioates (e.g., diethyl phosphorothioate) are reacted with the diol under acidic or basic catalysis to exchange alkoxy groups for the diol moiety.

- Catalysts: Acid catalysts such as p-toluenesulfonic acid or base catalysts like sodium methoxide can be employed.

- Conditions: Elevated temperatures (50–100°C) under reflux facilitate transesterification and ring closure.

- Advantages: This method allows milder conditions and can be more selective for cyclic ester formation.

- Purification: Similar to method 1, purification involves extraction and chromatographic techniques.

Method 3: One-Pot Cyclization Using Phosphorothioic Acid and Diol

- Procedure: Phosphorothioic acid is directly reacted with the diol in the presence of dehydrating agents such as dicyclohexylcarbodiimide to promote ester bond formation.

- Solvent: Aprotic solvents like dichloromethane are preferred.

- Reaction Time: Several hours to overnight under stirring at ambient temperature.

- Outcome: Efficient cyclization with minimal side products.

- Challenges: Requires careful control to avoid polymerization.

Reaction Monitoring and Characterization

- Techniques: Reaction progress is monitored by nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).

- Key Indicators: Disappearance of hydroxyl peaks and appearance of phosphorus-oxygen ester signals confirm cyclization.

- Purity Assessment: High-performance liquid chromatography (HPLC) and elemental analysis ensure compound purity.

Comparative Table of Preparation Methods

| Preparation Method | Starting Materials | Catalysts/Additives | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Esterification with Phosphorothioic Dichloride | Phosphorothioic dichloride, diol | Pyridine or triethylamine | 0–25°C, inert solvent | High reactivity, direct approach | Requires anhydrous conditions, HCl byproduct |

| Transesterification from Dialkyl Phosphorothioates | Dialkyl phosphorothioate, diol | Acid/base catalysts | 50–100°C reflux | Milder conditions, selective | Longer reaction time, catalyst removal needed |

| One-Pot Cyclization with Phosphorothioic Acid | Phosphorothioic acid, diol | Dehydrating agents (DCC) | Ambient temperature, aprotic solvent | Efficient cyclization, minimal side products | Sensitive to moisture, requires careful handling |

Research Findings and Notes

- The choice of preparation method depends on the availability of starting materials and desired purity.

- The cyclic ester formation is favored by the steric and electronic properties of the 2-(hydroxymethyl)-2-(n-propyl)-1,3-propandiol, which promotes intramolecular cyclization.

- Dehydrating agents and bases play a crucial role in driving the reaction toward cyclic ester formation by removing water or neutralizing acid byproducts.

- Purification challenges arise due to the similarity of cyclic and linear esters; chromatographic methods are essential.

- Literature indicates that yields range from moderate to high (60–85%) depending on reaction optimization and scale.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.